Ethyl 3-methoxy-5-cyanobenzoate
Overview
Description
Ethyl 3-methoxy-5-cyanobenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 3-position, and a cyano group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxy-5-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-5-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the direct cyanation of ethyl 3-methoxybenzoate using a cyanating agent like copper(I) cyanide in the presence of a suitable base. This reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the cyanation reaction, and advanced purification techniques like distillation and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 3-methoxy-5-aminobenzoate.
Hydrolysis: 3-methoxy-5-cyanobenzoic acid.
Scientific Research Applications
Ethyl 3-methoxy-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: this compound is utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which ethyl 3-methoxy-5-cyanobenzoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxybenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Ethyl 5-cyanobenzoate:
Methyl 3-methoxy-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both the methoxy and cyano groups, which confer distinct reactivity and versatility in synthetic applications. Its combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
ethyl 3-cyano-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUMQTRVPNLXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694875 | |
Record name | Ethyl 3-cyano-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661458-28-2 | |
Record name | Ethyl 3-cyano-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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